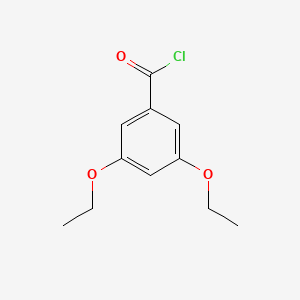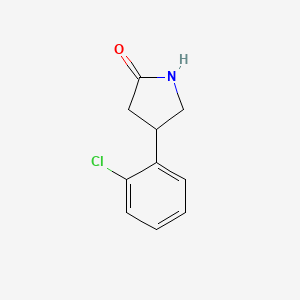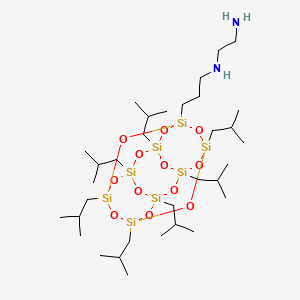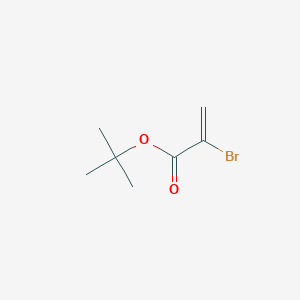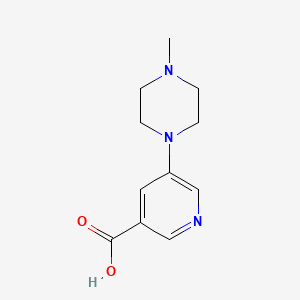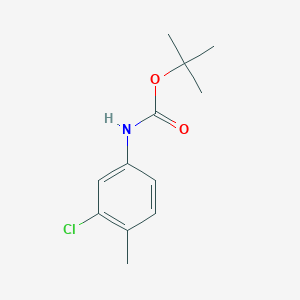
10-Hydroxydecyl butyrate
Übersicht
Beschreibung
10-Hydroxydecyl butyrate, also known as ETH 264, is a chemical compound with the empirical formula C14H28O3 . It has a molecular weight of 244.37 . It is used as a plasticizer suitable for polymer membrane matrices .
Molecular Structure Analysis
The molecular structure of 10-Hydroxydecyl butyrate includes a total of 44 bonds. There are 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
10-Hydroxydecyl butyrate has a refractive index of n20/D 1.448 and a density of 0.932 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Epigenetic Implications in Depression
10-Hydroxydecyl butyrate, as an analogue of butyrate, may have implications in epigenetic modulation, particularly in depression. Research demonstrates that sodium butyrate shows antidepressant-like effects, possibly through epigenetic mechanisms like DNA methylation changes. This involves upregulation of enzymes like TET1, leading to increased hydroxymethylation in genes associated with neurogenesis and synaptic plasticity, such as Bdnf (Wei et al., 2015).
Role in Arthritis and Immune Regulation
Butyrate, a short-chain fatty acid similar to 10-Hydroxydecyl butyrate, is shown to have effects on immune regulation. It reduces the severity of arthritis by modulating the function of regulatory B cells and influencing the production of certain metabolites that activate specific transcriptional markers, thereby controlling molecular programs supporting B cell function (Rosser et al., 2020).
Impact on Cell Cycle and Hormone Production
Sodium butyrate has been shown to alter the cell cycle and induce hormone production in certain cell types. In HeLa cells, it leads to increased production of hormones like hCG and FSH, and impacts cell cycle events, particularly the G1-S phase boundary (Fallon & Cox, 1979).
Effects in Inflammatory Diseases
Butyrate demonstrates potential as a therapeutic agent in inflammatory diseases, including colitis. It suppresses pro-inflammatory cytokines and promotes anti-inflammatory cytokines, independent of IL-10, by inhibiting NF-κB signaling and reversing histone acetylation (Lee et al., 2017).
Applications in Material Science
In material science, butyrate derivatives like polyhydroxy butyrate (PHB) are used in nanocomposite films for packaging. The addition of organo-modified clay to PHB reduces water vapor permeability, enhancing the mechanical properties of these polymers, which is crucial for packaging applications (Akın & Tihminlioglu, 2018).
Neuropharmacological Aspects
Butyrate also has neuropharmacological implications. It influences brain function and behavior, possibly through its role as a microbial metabolite affecting the microbiota-gut-brain axis. It has been explored for its therapeutic potential in neurological disorders due to its HDAC inhibitory properties and its impact on gene expression in host cells (Stilling et al., 2016).
Wirkmechanismus
While the specific mechanism of action for 10-Hydroxydecyl butyrate is not provided, butyrate, a related compound, has been shown to modulate the host’s biological responses mainly through inhibiting histone deacetylase (HDAC) and signaling through metabolite-sensing G-protein coupled receptors (GPCRs) .
Eigenschaften
IUPAC Name |
10-hydroxydecyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-11-14(16)17-13-10-8-6-4-3-5-7-9-12-15/h15H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIBZIXNDVWPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399912 | |
| Record name | 10-Hydroxydecyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxydecyl butyrate | |
CAS RN |
80054-63-3 | |
| Record name | 10-Hydroxydecyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/no-structure.png)

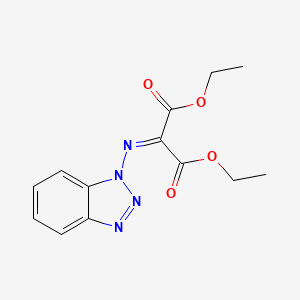
![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
